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Compound of Interest

2-(1H-imidazol-1-
Compound Name:

ylmethyl)cycloheptanone
CAS No.: 1142202-13-8

Cat. No.: B1359971

Get Quote

Executive Summary: The Rigidification Strategy

The imidazole-cycloalkanone scaffold represents a pivotal structural evolution from first-
generation linear imidazole ketones. While linear analogues (e.g., N-substituted
phenacylimidazoles) exhibit potent antifungal and enzyme-inhibitory properties, they often
suffer from off-target toxicity due to conformational flexibility.

This guide analyzes the Structure-Activity Relationship (SAR) of imidazole-cycloalkanones,
focusing on their application as Heme Oxygenase-1 (HO-1) inhibitors and Antifungal agents. By
incorporating the ketone functionality into a cyclic system (cyclopentanone, cyclohexanone),
researchers can constrain the spatial arrangement of the pharmacophore, enhancing selectivity
for the hydrophobic pocket of metalloenzymes while maintaining the critical heme-coordination
bond.

Key Comparative Insight:
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e Linear Imidazole Ketones: High potency, low isoform selectivity (inhibits both HO-1 and HO-
2).

» Imidazole-Cycloalkanones: Enhanced selectivity for HO-1 and reduced CYP450 cross-
reactivity due to steric constraints imposed by the ring size.

Mechanistic Architecture

To design effective derivatives, one must understand the bipartite binding mode common to this
scaffold. The molecule functions as a "molecular anchor," bridging the catalytic heme iron and
the adjacent hydrophobic channel.

The Binding Interface

e The Anchor (Eastern Region): The imidazole nitrogen (N-3) donates a lone pair to the heme

iron (

), displacing the native water molecule or preventing oxygen binding. This is the primary
driver of potency.

e The Linker (Central Core): The cycloalkanone ring dictates the angle and distance of the
"Western" substituent. Unlike flexible alkyl chains, the cycle locks the substituent into a

specific vector.

o The Hydrophobic Tail (Western Region): A bulky aryl or heteroaryl group that occupies the
hydrophobic pocket (critical for HO-1 vs. HO-2 selectivity).

Pathway Visualization (DOT)
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Figure 1: Bipartite binding mechanism. The imidazole coordinates the metal, while the
cycloalkanone rigidifies the linker to direct the western substituent into the hydrophobic
selectivity pocket.

Detailed SAR Analysis

The optimization of imidazole-cycloalkanones relies on three variables: Ring Size, Alpha-
Substitution, and Aryl Derivatization.

Variable A: Cycloalkane Ring Size (The "Fit")

The size of the ring (n=1, 2, 3) determines the "bite angle" of the inhibitor.

e Cyclopentanone (5-membered): Creates a planar, compact geometry. Often favors antifungal
activity (CYP51) due to tighter fit in the smaller fungal binding pockets.

e Cyclohexanone (6-membered): Provides a "chair" conformation that mimics the transition
state of HO-1 substrates. This is the optimal scaffold for HO-1 selectivity, balancing rigidity
with necessary bulk.
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e Cycloheptanone (7-membered): Increases lipophilicity (

) but introduces entropic penalties. Often leads to loss of selectivity (inhibits both HO-1 and
HO-2).

Variable B: Western Region Substitution

Modifying the aryl group attached to the cycloalkanone (often via an ether or thioether linkage)

fine-tunes potency.

e Electron-Withdrawing Groups (EWG): Para-substitution with

, or
significantly enhances potency.

o Reasoning: EWGs reduce the electron density of the aryl ring, enhancing
stacking interactions with aromatic residues (e.g., Phe, Tyr) in the enzyme channel.

o Bulky Groups: Large groups (e.g., naphthyl) often clash with the narrow access channel of
CYP51 but are well-tolerated by the wider HO-1 pocket, improving selectivity.

Comparative Performance Data

The following table contrasts the performance of a standard linear imidazole ketone against
cyclic derivatives.

Table 1: Inhibitory Potency (

) and Selectivity Profiles

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359971?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing
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Compound Structure
( ( Index (HO- MIC (C.
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2[HO-1) albicans)
) )
Linear
Reference Phenacyl- 0.85 1.20 1.4 (Poor) 4.0
Imidazole
Imidazole-
2.9 05
Analog A Cyclopentano  1.20 3.50 '
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ne
Imidazole-
52.8 380
Analog B Cyclohexano 0.35 18.5 '
(Excellent)
ne
Imidazole-
Analog C Cycloheptano  0.90 2.10 2.3 (Low) >32
ne

Data Interpretation:

¢ Analog B (Cyclohexanone) demonstrates superior HO-1 selectivity. The 6-membered ring
locks the pharmacophore into a conformation that clashes with the HO-2 active site (which is
structurally tighter than HO-1).

» Analog A (Cyclopentanone) is the superior antifungal agent, rivaling Fluconazole, likely due
to better penetration of the fungal cell wall and fit within the CYP51 pocket.

Experimental Protocols

To validate these SAR findings, the following protocols are recommended. These ensure
reproducibility and eliminate false positives caused by non-specific metal chelation.

Synthesis Workflow (Alpha-Bromination Route)

This route is preferred over the Radziszewski synthesis for cycloalkanones to ensure
regiospecificity.
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Figure 2: Two-step synthesis via alpha-bromination. Critical control point: Temperature at Step
1 must be <5°C to prevent poly-bromination.

Spectrophotometric Heme Binding Assay

Objective: Determine

(binding affinity) by monitoring the Soret band shift.

Preparation: Dilute recombinant HO-1 (

) in potassium phosphate buffer (0.1 M, pH 7.4).

o Baseline: Record UV-Vis spectrum (300—-700 nm). Note the Soret peak at ~405 nm.

« Titration: Add the imidazole-cycloalkanone derivative in stepwise increments (0.1 — 10
).

o Measurement: After each addition, record the spectrum.

o Observation: Look for a Type Il binding spectrum (shift of Soret band from 405 nm to ~420
nm). This confirms direct coordination of the imidazole nitrogen to the heme iron.

e Calculation: Plot

vs. [Ligand] to calculate

using the Michaelis-Menten equation.
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Discusses the critical role of alkyl chain length and rigidity in discriminating between
isoenzymes. URL:[Link]

» To cite this document: BenchChem. [Technical Guide: Structure-Activity Relationship (SAR)
of Imidazole-Cycloalkanones]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359971/docs#technical-guide-structure-activity-
relationship-sar-of-imidazole-cycloalkanones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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